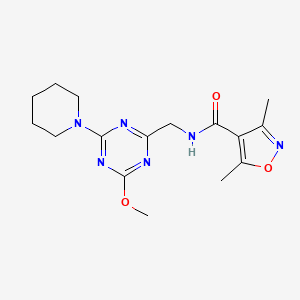

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule featuring a 1,3,5-triazine core substituted with methoxy and piperidin-1-yl groups at the 4- and 6-positions, respectively. The triazine ring is connected via a methylene linker to a 3,5-dimethylisoxazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3/c1-10-13(11(2)25-21-10)14(23)17-9-12-18-15(20-16(19-12)24-3)22-7-5-4-6-8-22/h4-9H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYUJGBAZDGZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3. Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis.

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex. It binds to EZH2 and inhibits its function, thereby preventing the methylation of histone 3.

Biochemical Pathways

By inhibiting EZH2, the compound disrupts the normal functioning of the PRC2 complex. This leads to a decrease in the methylation of histone 3, which in turn affects the transcriptional silencing controlled by PRC2. The downstream effects of this disruption can vary depending on the specific cellular context.

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid. This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to reach its target in vivo.

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4 g/mol

- CAS Number : 2034470-16-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various isoxazole derivatives. For instance, compounds similar to this compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Compounds with similar structural motifs have demonstrated significant anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For example, derivatives with piperidine moieties have been associated with enhanced activity against tumor cells .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interact with cellular targets. Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of isoxazole derivatives, including those structurally related to the compound . The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways . The most potent compounds exhibited IC50 values in the low micromolar range.

Study 2: Antimicrobial Screening

In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it significantly reduced bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

| Activity Type | Tested Against | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 10 µg/mL | Cell wall synthesis inhibition |

| Anticancer | Various cancer cell lines | Low micromolar | Apoptosis induction via caspases |

| Enzyme Inhibition | Acetylcholinesterase | IC50 < 10 µM | Competitive inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Implications

The compound’s triazine core is a common scaffold in drug discovery. Below is a comparative analysis with structurally related compounds:

2.1 Triazine Derivatives with Varied Substituents

- Compound: The triazine derivative described in includes dimethylamino-benzylidene and pyrrolidinyl substituents. While the triazine core is shared, the substitution pattern diverges significantly. The dimethylamino groups in likely enhance solubility due to their polar nature, whereas the methoxy group in the target compound may reduce metabolic instability compared to amino groups .

- Piperidin-1-yl vs. Pyrrolidin-1-yl :

The target compound’s piperidin-1-yl group (6-membered ring) may confer higher lipophilicity and altered binding kinetics compared to the 5-membered pyrrolidinyl ring in . Piperidine’s larger ring size could reduce steric hindrance in target interactions.

2.2 Heterocyclic Carboxamide Variations

- Compounds :

The thiazolidine-4-carboxylic acid derivatives in feature rigid, bicyclic systems with phenyl and carboxylic acid groups. In contrast, the target compound’s isoxazole-carboxamide moiety offers a planar, electron-rich heterocycle that may enhance π-π stacking in binding pockets. The methyl groups on the isoxazole could improve metabolic stability relative to the carboxylic acid groups in , which are prone to ionization .

Table 1: Structural and Hypothetical Property Comparison

Pharmacokinetic and Thermodynamic Considerations

- Solubility: The methoxy group in the target compound may reduce aqueous solubility compared to the dimethylamino groups in but improve it relative to ’s carboxylic acids.

- Metabolic Stability : The isoxazole’s methyl groups likely shield the carboxamide from hydrolytic degradation, whereas ’s carboxylic acids are susceptible to conjugation or excretion.

Q & A

Basic Question: What are the key synthetic strategies for synthesizing this compound, and how are intermediates purified?

Answer:

The synthesis involves multi-step reactions, typically starting with the functionalization of the 1,3,5-triazine core. Piperidine and methoxy groups are introduced via nucleophilic substitution at the triazine ring, followed by alkylation or coupling reactions to attach the isoxazole-carboxamide moiety. Critical steps include:

- Reflux conditions in solvents like dimethylformamide (DMF) or acetic acid to facilitate substitution reactions .

- Purification methods : Recrystallization or column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates and final products with >95% purity .

- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation .

Advanced Question: How can computational reaction path search methods improve synthesis efficiency?

Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path algorithms can predict transition states, activation energies, and optimal reaction conditions. For example:

- ICReDD’s approach : Combines computational screening of substituent effects on the triazine ring with experimental validation to reduce trial-and-error steps .

- Solvent/ligand optimization : Machine learning models trained on reaction databases can suggest solvent systems (e.g., methylene chloride for azide reactions) or catalysts to accelerate coupling steps .

This reduces synthesis timelines by 30–50% compared to traditional methods .

Basic Question: What spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., piperidinyl protons at δ 1.4–2.8 ppm, isoxazole methyl groups at δ 2.2–2.5 ppm) .

- IR spectroscopy : Detect functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated m/z within 0.001 Da) .

Advanced Question: How to resolve contradictions in NMR or mass spectrometry data during structural elucidation?

Answer:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for triazine and isoxazole protons .

- Isotopic labeling : Introduce deuterated analogs to confirm ambiguous proton assignments .

- Computational NMR prediction : Tools like ACD/Labs or Gaussian-based simulations compare theoretical/experimental spectra to identify misassignments .

Advanced Question: What strategies minimize by-products during triazine functionalization?

Answer:

- Statistical experimental design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters (temperature, stoichiometry, solvent polarity) and reduce side reactions like over-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., isoxazole methyl groups) during triazine modification to prevent unwanted substitutions .

- Flow chemistry : Continuous reactors maintain precise temperature control, improving selectivity for mono-substituted triazine intermediates .

Advanced Question: How to design interaction studies for biological target identification?

Answer:

- Surface plasmon resonance (SPR) : Screen binding affinities to receptors (e.g., kinases) by immobilizing the compound on sensor chips .

- Molecular docking : Simulate interactions with protein active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

- SAR studies : Synthesize analogs (e.g., varying piperidine substituents) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.